![molecular formula C14H18N2O5 B14772702 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of dihydropyrimidine-2,4-dione derivatives.
Métodos De Preparación
The synthesis of 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione typically involves a multi-step process. One common synthetic route starts with the acid-amine coupling of a precursor compound, followed by deprotection and cyclization reactions. The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use as an antiviral and antibacterial agent.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione can be compared to other dihydropyrimidine-2,4-dione derivatives, such as:
- 6-(2-(1H-inden-2-yl)phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4-dione
- 6-(2-(1H-inden-2-yl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)dihydropyrimidine-2,4-dione
- 6-(2-(1H-inden-2-yl)phenyl)-3-phenethyldihydropyrimidine-2,4-dione
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H18N2O5 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
1-[4-(2,2-dimethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O5/c1-19-13(20-2)9-21-11-5-3-10(4-6-11)16-8-7-12(17)15-14(16)18/h3-6,13H,7-9H2,1-2H3,(H,15,17,18) |
Clave InChI |
ZPXBLTKHJRPIBG-UHFFFAOYSA-N |
SMILES canónico |
COC(COC1=CC=C(C=C1)N2CCC(=O)NC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


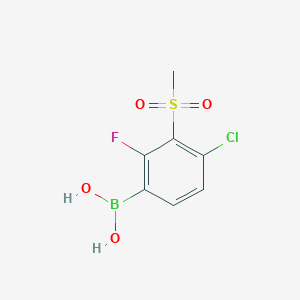
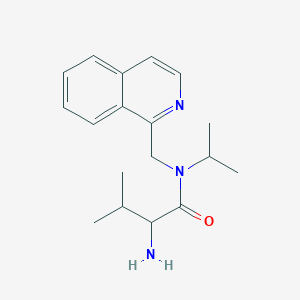
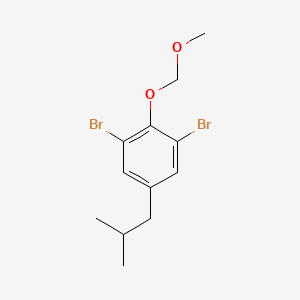
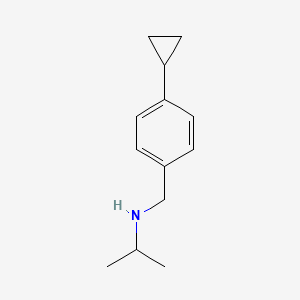
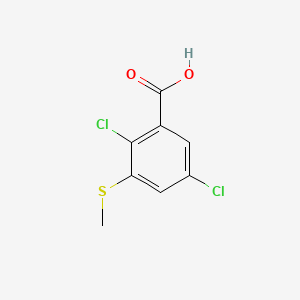
![3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14772665.png)
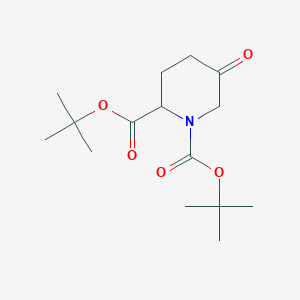
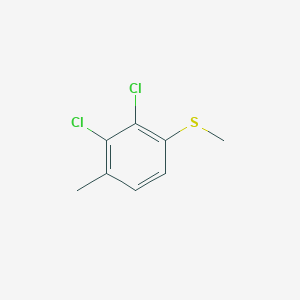
![methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B14772684.png)
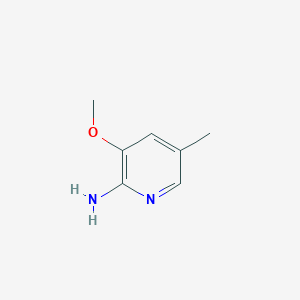
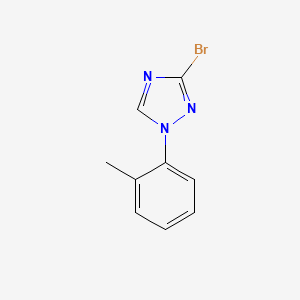
![(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14772708.png)
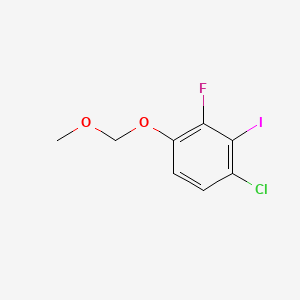
![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)
